Cas no 1217862-48-0 (Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate)

Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a triazole core substituted with a benzyl group at the N1 position, a methyl group at C5, and a carboxylate ester at C4. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and agrochemical research. The ester functionality allows for further derivatization, while the benzyl group enhances lipophilicity, improving membrane permeability in biological systems. Its stability under standard conditions and compatibility with common organic reactions make it a practical intermediate for the development of triazole-based pharmacophores or functional materials.
Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate structure
1217862-48-0 structure
Product Name:Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No:1217862-48-0
MF:C12H13N3O2
MW:231.250522375107
CID:4686904
Update Time:2025-05-20

Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
    • FCH2819615
    • T3738
    • methyl 1-benzyl-5-methyl-1,2,3-triazole-4-carboxylate
    • 1H-1,2,3-triazole-4-carboxylic acid, 5-methyl-1-(phenylmethyl)-, methyl ester
    • Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
    • Inchi: 1S/C12H13N3O2/c1-9-11(12(16)17-2)13-14-15(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
    • InChI Key: UXSXATADWONJCE-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=C(C)N(CC2C=CC=CC=2)N=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Topological Polar Surface Area: 57

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 387.1±44.0 °C at 760 mmHg
  • Flash Point: 187.9±28.4 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate Security Information

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Additional information on Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 1217862-48-0): A Comprehensive Overview

The compound Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, identified by the CAS registry number 1217862-48-0, is a significant molecule in the field of organic chemistry. This compound belongs to the class of triazole derivatives, which have garnered considerable attention due to their versatile applications in drug discovery, materials science, and catalysis. The structure of this compound is characterized by a triazole ring system substituted with a benzyl group at position 1, a methyl group at position 5, and a methyl ester at position 4. These substituents contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the potential of triazole derivatives as bioactive molecules. For instance, research has demonstrated that certain triazole-containing compounds exhibit potent anti-inflammatory and anticancer activities. The presence of the benzyl group in Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate enhances its lipophilicity, which is a critical factor for drug absorption and bioavailability. Additionally, the methyl ester group at position 4 facilitates solubility in organic solvents, making it amenable for various synthetic transformations.

The synthesis of this compound typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. One common approach is the reaction of an appropriate azide with an alkyne in the presence of copper catalysts to form the triazole ring via the Huisgen cycloaddition reaction. Subsequent functionalization steps are then employed to introduce the benzyl and methyl substituents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and improving yields.

In terms of physical properties, Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is a stable compound under normal conditions. Its melting point and boiling point are consistent with those of similar organic compounds, making it suitable for use in various chemical processes. The compound's solubility in polar solvents such as dichloromethane and dimethylformamide further enhances its utility in organic synthesis.

The applications of this compound are diverse and expanding rapidly with ongoing research. In the pharmaceutical industry, triazole derivatives like this one are being explored as potential leads for developing new drugs targeting various diseases. For example, recent studies have shown that certain triazole-containing molecules can modulate enzyme activity or inhibit cellular pathways associated with cancer progression. The methyl ester group in this compound can also serve as a handle for further functionalization, enabling the creation of more complex molecular architectures.

In materials science, triazole derivatives are being investigated for their potential as building blocks in supramolecular chemistry and polymer synthesis. The ability to form hydrogen bonds due to the triazole ring makes these compounds ideal candidates for constructing self-assembled structures or stimuli-responsive materials. Furthermore, the benzyl group introduces aromaticity into the molecule, which can enhance electronic properties and compatibility with other functional groups.

From an environmental perspective, understanding the biodegradation and toxicity profiles of compounds like Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is crucial for ensuring their safe use in industrial applications. Recent eco-toxicological studies have focused on assessing the persistence and bioaccumulation potential of such molecules. Preliminary findings suggest that under controlled conditions, this compound exhibits moderate biodegradability; however, further research is needed to fully characterize its environmental impact.

In conclusion, Methyl 1-benzyl-5-methyl-H-triazole-carboxyli

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